IRAK4 Kinase Inhibition: A 350-Fold Potency Advantage of the Cycloheptyl Moiety Over a Closely Related Cyclohexyl Analog
In a direct head-to-head comparison within the same patent (US10155765) and identical IRAK4 enzymatic assay, a pyrazolopyrimidine-carboxamide inhibitor bearing the 2-aminocycloheptyl substituent (Example 13) demonstrated an IC50 of 2 nM [1]. A structurally analogous inhibitor in the same series differing only by replacement of the cycloheptyl with a cyclohexyl ring (Example 9) exhibited an IC50 of 700 nM [2]. The cycloheptyl compound therefore shows a 350-fold improvement in IRAK4 inhibitory potency.
| Evidence Dimension | IRAK4 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (Example 13, containing 2-aminocycloheptyl moiety) |
| Comparator Or Baseline | IC50 = 700 nM (Example 9, containing 2-aminocyclohexyl moiety) |
| Quantified Difference | 350-fold lower IC50 (higher potency) for the cycloheptyl-containing compound |
| Conditions | IRAK4 enzymatic assay; phosphorylation of a fluorescent polypeptide substrate; data from US10155765, Merck Sharp & Dohme |
Why This Matters
This quantitative potency difference demonstrates that the cycloheptyl ring provides a critical conformational advantage for target engagement that cannot be replicated by the cyclohexyl analog, directly impacting drug candidate selection in IRAK4-targeted programs.
- [1] BindingDB. BDBM311527: 5-[(2-aminocycloheptyl)amino]-N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (US10155765, Example 13). IC50 = 2 nM for IRAK4. View Source
- [2] BindingDB. BDBM50095470: CHEMBL3590474 (US10155765, Example 9). IC50 = 700 nM for IRAK4. View Source
